molecular formula C14H11N3O2 B11862463 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid CAS No. 920019-73-4

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B11862463
CAS No.: 920019-73-4
M. Wt: 253.26 g/mol
InChI Key: RSXOPDYITHWYNT-UHFFFAOYSA-N
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Description

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features both pyridine and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

920019-73-4

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,18,19)

InChI Key

RSXOPDYITHWYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)C(=O)O

Origin of Product

United States

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